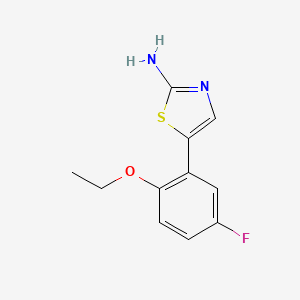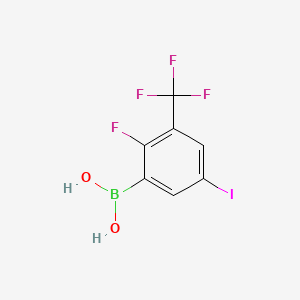
(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-4-iodo-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F4I. It is a halogenated aromatic compound, characterized by the presence of both fluorine and iodine atoms on a benzene ring, along with a trifluoromethyl group.
準備方法
The synthesis of 1-fluoro-4-iodo-2-(trifluoromethyl)benzene typically involves halogen exchange reactions. One common method includes the reaction of 1-fluoro-2-(trifluoromethyl)benzene with iodine in the presence of a catalyst such as copper(I) iodide and a base like triethylamine. The reaction is carried out at elevated temperatures, usually around 70°C, for several hours to ensure complete conversion .
Industrial production methods may involve similar halogen exchange reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
1-Fluoro-4-iodo-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodinated and fluorinated derivatives. Reduction reactions can also be performed to remove the iodine atom, yielding fluorinated benzene derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl and alkyne derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids yield biaryl compounds, while reactions with alkynes produce alkyne derivatives.
科学的研究の応用
1-Fluoro-4-iodo-2-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a versatile building block in the synthesis of more complex organic molecules. Its unique combination of fluorine, iodine, and trifluoromethyl groups makes it valuable for creating novel compounds with specific properties.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and polymers. Its halogenated structure contributes to the stability and performance of these materials.
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 1-fluoro-4-iodo-2-(trifluoromethyl)benzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms intermediates with palladium catalysts, facilitating the formation of new carbon-carbon bonds .
The molecular targets and pathways involved in these reactions are influenced by the electronic effects of the fluorine and trifluoromethyl groups, which can stabilize or destabilize reaction intermediates.
類似化合物との比較
1-Fluoro-4-iodo-2-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Similar in structure but with different positions of the iodine and fluorine atoms, leading to variations in reactivity and applications.
1-Iodo-3,5-bis(trifluoromethyl)benzene:
4-Chlorobenzotrifluoride: Substitutes chlorine for iodine, resulting in different reactivity and applications in organic synthesis.
The uniqueness of 1-fluoro-4-iodo-2-(trifluoromethyl)benzene lies in its specific arrangement of halogen and trifluoromethyl groups, which imparts distinct electronic and steric effects, making it valuable for specialized applications.
特性
分子式 |
C7H4BF4IO2 |
|---|---|
分子量 |
333.82 g/mol |
IUPAC名 |
[2-fluoro-5-iodo-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H4BF4IO2/c9-6-4(7(10,11)12)1-3(13)2-5(6)8(14)15/h1-2,14-15H |
InChIキー |
PKNBJMFODIOPMX-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1F)C(F)(F)F)I)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3aR,6aS)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14763244.png)
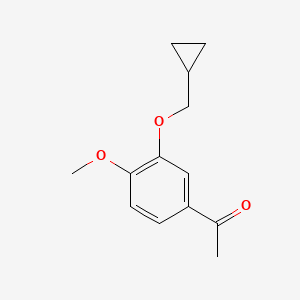
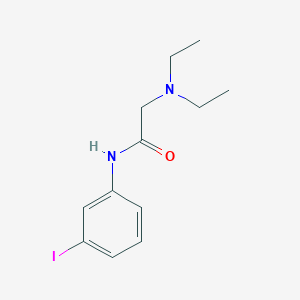

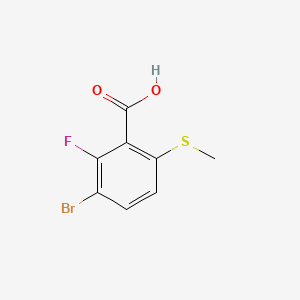
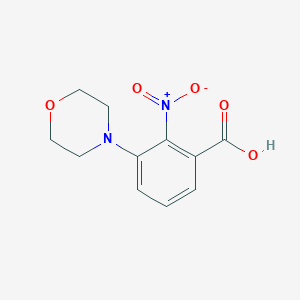
![2a,6a-Epoxy-2,7-methanonaphtho[2,3-b]oxirene](/img/structure/B14763286.png)
![1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol](/img/structure/B14763290.png)
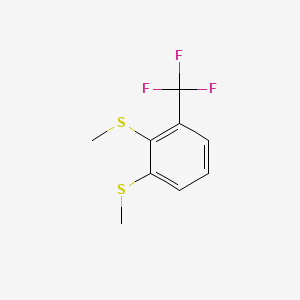
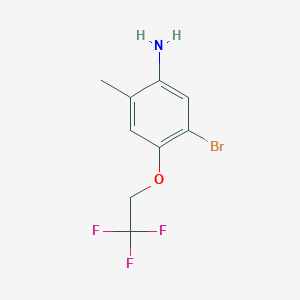
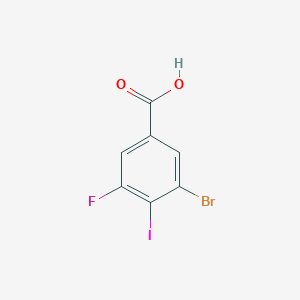
![2-(4-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763305.png)
